molecular formula C7H14ClN3O2 B2745950 1-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethanamine;hydrochloride CAS No. 2309474-74-4

1-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethanamine;hydrochloride

Cat. No.: B2745950
CAS No.: 2309474-74-4
M. Wt: 207.66
InChI Key: KXKYGDLVZRJTEC-UHFFFAOYSA-N
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Description

1-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethanamine;hydrochloride is a chemical compound with the molecular formula C7H13N3O2·HCl. It is known for its unique structure, which includes an oxadiazole ring, a common motif in medicinal chemistry due to its stability and biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethanamine;hydrochloride typically involves the formation of the oxadiazole ring followed by the introduction of the ethoxymethyl and ethanamine groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the oxadiazole ring. This is followed by the alkylation of the ring with ethoxymethyl and the subsequent introduction of the ethanamine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving high-pressure reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

1-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethanamine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other derivatives .

Scientific Research Applications

1-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethanamine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethanamine;hydrochloride involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

  • 1-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]ethanamine;hydrochloride
  • 1-[5-(Ethoxymethyl)-1,2,4-thiadiazol-3-yl]ethanamine;hydrochloride
  • 1-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]propanamine;hydrochloride

Uniqueness

1-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethanamine;hydrochloride is unique due to its specific substitution pattern on the oxadiazole ring. This pattern can influence its biological activity and chemical reactivity, making it a valuable compound for research and development .

Properties

IUPAC Name

1-[5-(ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O2.ClH/c1-3-11-4-6-9-7(5(2)8)10-12-6;/h5H,3-4,8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXKYGDLVZRJTEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=NC(=NO1)C(C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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